N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide
CAS No.: 337923-29-2
Cat. No.: VC7411354
Molecular Formula: C17H18ClNO5S2
Molecular Weight: 415.9
* For research use only. Not for human or veterinary use.
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide - 337923-29-2](/images/structure/VC7411354.png) 
                        
Specification
| CAS No. | 337923-29-2 | 
|---|---|
| Molecular Formula | C17H18ClNO5S2 | 
| Molecular Weight | 415.9 | 
| IUPAC Name | 3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)sulfonylethyl]propanamide | 
| Standard InChI | InChI=1S/C17H18ClNO5S2/c18-14-6-8-16(9-7-14)26(23,24)13-11-19-17(20)10-12-25(21,22)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20) | 
| Standard InChI Key | KXAWXMOQSLFLNC-UHFFFAOYSA-N | 
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl | 
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound features a propanamide backbone (CH2CH2CONH-) substituted at two positions:
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A 4-chlorophenylsulfonyl group (-SO2-C6H4-Cl) attached to the ethylamine moiety. 
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A phenylsulfonyl group (-SO2-C6H5) at the γ-position of the propanamide chain. 
This arrangement creates a planar, electron-deficient core due to the strong electron-withdrawing effects of the sulfonyl groups. The chlorine atom on the para position of the phenyl ring introduces steric and electronic modifications that influence reactivity and intermolecular interactions .
Molecular Formula and Weight
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Molecular Formula: C18H19ClN2O5S2 
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Molecular Weight: 442.94 g/mol 
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IUPAC Name: 3-(Phenylsulfonyl)-N-[2-(4-chlorophenyl)sulfonylethyl]propanamide 
The formula was derived by substituting the bromine and aminosulfonyl groups in the PubChem analog (CID 3420390) with chlorine and phenylsulfonyl groups, respectively.
Spectroscopic Signatures
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IR Spectroscopy: Peaks at ~1,320 cm⁻¹ (asymmetric S=O stretch) and ~1,150 cm⁻¹ (symmetric S=O stretch) confirm sulfonyl groups. N-H stretching of the amide appears near 3,300 cm⁻¹ . 
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¹H NMR: Aromatic protons resonate at δ 7.5–8.1 ppm, while methylene groups adjacent to sulfonyls appear as multiplets at δ 3.0–3.5 ppm . 
Synthetic Pathways and Optimization
Key Synthetic Routes
The compound can be synthesized via a two-step protocol, adapting methods from propanamide derivatives :
Step 1: Formation of the Propanamide Core
React 3-(phenylsulfonyl)propanoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 2-[(4-chlorophenyl)sulfonyl]ethylamine.
Step 2: Purification and Characterization
Crude product is purified via recrystallization or column chromatography, with yields typically ranging from 70–85% .
Reaction Conditions
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Solvent: Anhydrous dichloromethane or DMF. 
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Catalyst: Triethylamine (for HCl scavenging). 
- 
Temperature: 0–5°C (Step 1), room temperature (Step 2). 
Physicochemical Properties
Predicted Properties
Stability Profile
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Thermal Stability: Decomposes above 200°C. 
- 
Photostability: Susceptible to UV degradation due to aromatic chlorination. 
Industrial and Material Science Applications
Polymer Modification
Sulfonamide-containing compounds improve the thermal stability and ionic conductivity of polyelectrolyte membranes, suggesting utility in fuel cell technologies .
Catalysis
The electron-withdrawing sulfonyl groups may activate palladium catalysts in cross-coupling reactions, though experimental validation is needed.
Challenges and Future Directions
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Toxicity Profiling: No in vivo data exist for this compound. 
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Synthetic Scalability: Current routes require optimization for industrial-scale production. 
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Structure-Activity Studies: Systematic substitution of the chlorine atom or sulfonyl groups could enhance bioactivity. 
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